molecular formula C12H11NO4 B2631752 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid CAS No. 64483-54-1

4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid

Cat. No.: B2631752
CAS No.: 64483-54-1
M. Wt: 233.223
InChI Key: BRZTWNNOEKBGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid is a complex organic compound that features both an indole and a butanoic acid moiety. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid typically involves the cyclization of glycine-derived enamino amides. This process can be catalyzed by various agents, including Ni(II) and Cu(II) complexes, and often requires specific conditions such as Boc-deprotection . Another method involves the oxidative cyclization of β-enaminones, which can be achieved in a one-pot reaction starting from β-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of a base.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(3-4-12(16)17)7-1-2-9-8(5-7)6-11(15)13-9/h1-2,5H,3-4,6H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZTWNNOEKBGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CCC(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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